

# Application Notes: Deoxy Donepezil Hydrochloride in ANDA Submissions for Donepezil

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## Compound of Interest

Compound Name: Deoxy Donepezil Hydrochloride

Cat. No.: B192792

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## Introduction

Donepezil Hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of dementia associated with Alzheimer's disease. For a generic drug manufacturer seeking to file an Abbreviated New Drug Application (ANDA) for Donepezil Hydrochloride tablets, a comprehensive understanding and control of impurities are paramount. [1] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), require a thorough impurity profile to ensure the safety and efficacy of the generic product is equivalent to the Reference Listed Drug (RLD). [2][3]

One critical process-related impurity is **Deoxy Donepezil Hydrochloride**. Its chemical name is 1-Benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine hydrochloride. [4] This impurity must be identified, quantified, and controlled within acceptable limits as specified in pharmacopeias or justified through qualification studies. [5][6] These application notes provide a detailed protocol for the analysis of **Deoxy Donepezil Hydrochloride** in Donepezil drug substances and drug products, aligning with the requirements for an ANDA submission.

## Regulatory Context

The International Council for Harmonisation (ICH) guidelines, specifically Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a framework for the reporting, identification, and qualification of impurities. [7] For ANDA submissions, the

United States Pharmacopeia (USP) monograph for Donepezil Hydrochloride and its tablet formulation offers specific procedures and acceptance criteria for known and unknown impurities, including Deoxy Donepezil.[2][5][8] Failure to properly justify impurity limits can lead to a Refuse-to-Receive (RTR) decision from the FDA.[6] Therefore, a validated, stability-indicating analytical method is essential for accurately profiling Deoxy Donepezil and other related substances.

## Experimental Protocols

The following protocol is based on the United States Pharmacopeia (USP) monograph for the analysis of organic impurities in Donepezil Hydrochloride.[2][5] This method is suitable for the quantification of Deoxy Donepezil.

### 1. Method: High-Performance Liquid Chromatography (HPLC)

This gradient reversed-phase HPLC method is designed to separate Donepezil from its potential process impurities and degradation products, thus serving as a stability-indicating method.

### 2. Instrumentation and Chromatographic Conditions

Parameter	Specification
HPLC System	Quaternary or Binary Gradient HPLC with UV/PDA Detector
Column	L1 packing (e.g., C18), 4.6-mm × 15-cm; 5-μm
Column Temp.	35°C
Mobile Phase	Solution A: 1 mL of phosphoric acid in 1 L of water. Adjust with triethylamine to a pH of 6.6. Filter. Solution B: Acetonitrile
Gradient Program	Time (min)
0	
10	
30	
45	
46	
55	
Flow Rate	1.4 mL/min
Detector	UV at 271 nm
Injection Vol.	20 μL

### 3. Preparation of Solutions

- Diluent: Acetonitrile and water (50:50)
- Standard Solution: Prepare a solution of USP Donepezil Hydrochloride RS in Diluent to obtain a final concentration of 0.01 mg/mL. Sonication may be used to aid dissolution.
- Sample Solution (Drug Substance/Product): Prepare a solution of Donepezil Hydrochloride in Diluent to obtain a final concentration of 1.0 mg/mL. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent

to about 50 mg of donepezil hydrochloride, to a 50-mL volumetric flask. Add about 30 mL of Diluent, sonicate for 15 minutes, allow to cool, and dilute with Diluent to volume. Centrifuge a portion of this solution and use the supernatant.

- **System Suitability Solution:** A solution containing both Donepezil Hydrochloride and its specified impurities (including Deoxy Donepezil) at appropriate concentrations to verify resolution.

#### 4. System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

Parameter	Requirement
Resolution	<b>NLT 1.5 between any two adjacent peaks of interest.</b>
Tailing Factor	NMT 2.0 for the Donepezil peak.

| Relative Standard Deviation (RSD) | NMT 5.0% for replicate injections of the Standard solution. |

#### 5. Calculation

The percentage of Deoxy Donepezil or any other impurity in the sample is calculated using the following formula:

$$\% \text{ Impurity} = (rU / rS) \times (CS / CU) \times (1 / F) \times 100$$

Where:

- rU = Peak response of the individual impurity from the Sample solution
- rS = Peak response of Donepezil from the Standard solution
- CS = Concentration of USP Donepezil Hydrochloride RS in the Standard solution (mg/mL)
- CU = Concentration of Donepezil Hydrochloride in the Sample solution (mg/mL)

- F = Relative Response Factor (RRF) for the specific impurity (as provided in the USP monograph)

## Data Presentation

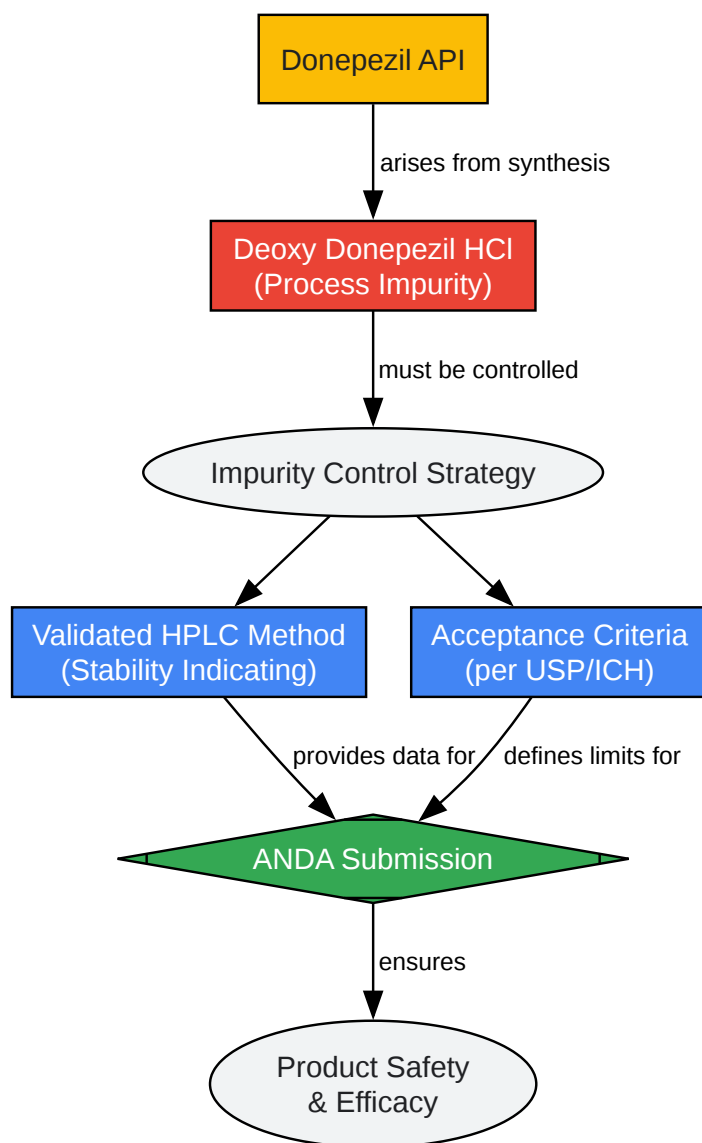
Table 1: Acceptance Criteria for Organic Impurities in Donepezil HCl Tablets (Based on USP Organic Impurities, Procedure 2)[5]

Name	Relative Retention Time (RRT)	Relative Response Factor (RRF)	Acceptance Criteria (NMT %)
Desbenzyl Donepezil	0.28	1.2	0.15
Donepezil Related Compound A	0.81	1.1	0.15
Donepezil	1.00	-	-
Donepezil N-oxide	1.06	1.1	0.15
Deoxy Donepezil	1.51	1.2	0.15
Donepezil Quaternary Salt	1.62	0.84	0.15
Donepezil Indene Analog	1.70	0.82	0.15
Any Individual Unspecified Impurity	-	1.0	0.10
Total Impurities	-	-	1.0

NMT: Not More Than

## Visualizations

Caption: Workflow for Deoxy Donepezil analysis in an ANDA submission.



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Caption: Relationship between Deoxy Donepezil and the ANDA process.

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